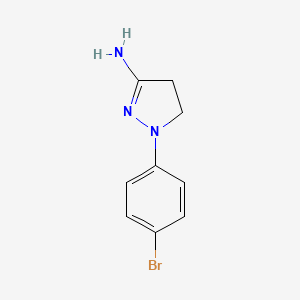
1-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-amine
Cat. No. B8732844
M. Wt: 240.10 g/mol
InChI Key: LZXKXJKLKIEWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04149005
Procedure details


In the same apparatus and following the same modalities as in Example 1, 1 g (0.00416 mole) of 1-(p-bromophenyl)-3-amino-2-pyrazoline was suspended in 10 ml of ethanol with addition of 0.04 g (0.0004 mole) of CuCl and of 0.013 g (0.0002 mole) of Cu, under an oxygen head. Oxidation was concluded after about 3 hours. The oxidized product was recovered as in Example 1, thus obtaining 0.5 g of 1-(p-bromophenyl)-3-aminopyrazole, of melting point 122°-123° C.

[Compound]
Name
Cu
Quantity
0.013 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH2:11][C:10]([NH2:13])=[N:9]2)=[CH:4][CH:3]=1>C(O)C.Cl[Cu]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[CH:11][C:10]([NH2:13])=[N:9]2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)N1N=C(CC1)N
|
Step Two
[Compound]
|
Name
|
Cu
|
|
Quantity
|
0.013 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
CuCl
|
|
Quantity
|
0.04 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oxidized product was recovered as in Example 1
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)N1N=C(C=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

